molecular formula C8H5BrF3NO2 B13099990 Methyl 6-bromo-5-(trifluoromethyl)picolinate

Methyl 6-bromo-5-(trifluoromethyl)picolinate

Cat. No.: B13099990
M. Wt: 284.03 g/mol
InChI Key: AZUISMQNOUQBGP-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C8H5BrF3NO2 and a molecular weight of 284.03 g/mol . It is a derivative of picolinic acid, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-(trifluoromethyl)picolinate typically involves the bromination of a picolinic acid derivative followed by esterification. One common method includes the bromination of 5-(trifluoromethyl)picolinic acid using bromine in the presence of a suitable catalyst. The resulting brominated product is then esterified with methanol under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would produce more complex aromatic compounds .

Scientific Research Applications

Methyl 6-bromo-5-(trifluoromethyl)picolinate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-5-(trifluoromethyl)picolinate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Biological Activity

Methyl 6-bromo-5-(trifluoromethyl)picolinate is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential bioactivity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₉H₈BrF₃N₁O₂
  • IUPAC Name : Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate
  • Functional Groups : Bromine atom, trifluoromethyl group, and a picolinate structure.

This compound exists as a solid at room temperature, exhibiting properties typical of halogenated aromatic compounds, which may influence its solubility and reactivity in various solvents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular penetration. Once inside the cell, it may interact with enzymes and receptors, potentially inhibiting their activity or altering their function.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity, particularly in pharmaceuticals. Its potential applications include:

  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain pathogens.
  • Anticancer Activity : Investigations are ongoing to explore its efficacy in cancer treatment through selective targeting of cancer cells.
  • Drug Development : It serves as a promising candidate for developing new therapeutic agents due to its unique structural characteristics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Various studies have highlighted how modifications to its structure can enhance or diminish its bioactivity.

Table 1: Comparison of Similar Compounds

Compound NameCAS NumberSimilarity IndexNotable Activity
Methyl 3-amino-6-bromopicolinate866775-09-90.78Moderate anticancer activity
Methyl 5-bromo-3-(trifluoromethyl)picolinate463110900.75Antimicrobial properties
Ethyl 6-bromo-5-methylpicolinate1209093-48-00.75Limited biological activity
Methyl 4-(trifluoromethyl)picolinate455941-78-30.75Potential drug candidate

This table illustrates how structural variations can impact the biological potency and application scope of related compounds.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A recent study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in E. coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent .
  • Anticancer Efficacy :
    In vitro studies have shown that this compound can induce apoptosis in human liver cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation .
  • CFTR Modulation :
    Research has explored its role as a potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR), indicating potential applications in treating cystic fibrosis by enhancing CFTR function .

Properties

Molecular Formula

C8H5BrF3NO2

Molecular Weight

284.03 g/mol

IUPAC Name

methyl 6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-3-2-4(6(9)13-5)8(10,11)12/h2-3H,1H3

InChI Key

AZUISMQNOUQBGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)C(F)(F)F)Br

Origin of Product

United States

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